

Application Note: Spectrophotometric Determination of Chlorophyll a Concentration

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Compound of Interest

Compound Name: Chlorophyll a

Cat. No.: B7798131

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Introduction

Chlorophyll a is the primary photosynthetic pigment in algae and cyanobacteria, making its concentration a key indicator of phytoplankton biomass in aquatic environments.^{[1][2][3]} Spectrophotometry provides a simple, cost-effective, and widely used method for quantifying **chlorophyll a**.^[4] This technique relies on extracting chlorophyll pigments from cells using an organic solvent and then measuring the absorbance of light at specific wavelengths.^[2] The amount of light absorbed is directly proportional to the pigment concentration, which can be calculated using established equations.

This document provides detailed protocols for two common spectrophotometric methods: the trichromatic method for uncorrected **chlorophyll a** and the monochromatic method with acidification to correct for the presence of pheophytin a, a primary degradation product of **chlorophyll a**.

Experimental Protocols

Materials and Reagents

- Equipment:
 - Spectrophotometer with a narrow bandwidth (≤ 2 nm).
 - Centrifuge capable of $\sim 500 \times g$.

- Tissue grinder or sonicator.
- Filtration apparatus.
- Glass fiber filters (e.g., 47 mm diameter, 0.7 μm nominal pore size).
- Volumetric flasks and pipettes.
- Centrifuge tubes (15 mL and 50 mL).
- Spectrophotometer cuvettes (1 cm, 5 cm, or 10 cm path length).
- Reagents:
 - 90% Aqueous Acetone Solution: Mix 900 mL of reagent-grade acetone with 100 mL of deionized water. Store in a tightly sealed, dark bottle.
 - Magnesium Carbonate Suspension (MgCO_3): Add 1.0 g of powdered MgCO_3 to 100 mL of deionized water.
 - Hydrochloric Acid (HCl), 0.1 N.

Note: Chlorophyll is light and heat sensitive. All procedures should be performed in subdued light, and samples should be kept cold to prevent pigment degradation.

Sample Collection and Filtration

- Collect a water sample of a known volume (typically 0.5 L to 2 L, depending on the expected algal density).
- Set up the filtration apparatus with a glass fiber filter.
- Filter the known volume of water under a gentle vacuum.
- During the final few seconds of filtration, add approximately 0.2 mL of the MgCO_3 suspension to the filter. This helps to co-precipitate colloidal particles and prevents the sample from becoming acidic during storage.
- Once all water has passed through, allow the filter to dry under vacuum for a few seconds.

- Using forceps, fold the filter in half with the sample side inwards. The filter can be processed immediately or wrapped in aluminum foil, labeled, and stored frozen (-20°C) for later analysis.

Pigment Extraction

- Place the folded filter into a tissue grinder or a 15 mL centrifuge tube.
- Add a known volume (e.g., 5-10 mL) of 90% acetone solution.
- Macerate the filter using a tissue grinder until it is fully disintegrated. Alternatively, use a sonicator or allow the sample to steep in the dark at 4°C for 12-24 hours to facilitate pigment extraction.
- Transfer the extract and filter slurry to a centrifuge tube (if not already in one). Rinse the grinder with a small amount of 90% acetone and add it to the tube. Bring the total volume of extract to a known final volume (V_{extract}).
- Centrifuge the samples at approximately 500 x g for 15-20 minutes to clarify the extract by pelleting the filter and cell debris.
- Carefully decant the clear, colored supernatant into a clean, labeled test tube, ensuring no particulate matter is transferred.

Spectrophotometric Measurement

Protocol A: Trichromatic Method (Uncorrected **Chlorophyll a**)

This method is used to determine **chlorophyll a**, b, and c but does not correct for pheopigments.

- Calibrate the spectrophotometer by setting the absorbance to zero (blanking) with 90% acetone at wavelengths of 750 nm, 664 nm, 647 nm, and 630 nm.
- Transfer the clarified pigment extract to a cuvette. Use a longer path length cuvette (e.g., 5 cm) for samples with low pigment concentrations to increase sensitivity.

- Measure the absorbance (optical density) of the extract at 750 nm, 664 nm, 647 nm, and 630 nm.
- The absorbance reading at 750 nm serves as a turbidity correction and must be subtracted from the readings at the other wavelengths. If the 750 nm reading is greater than 0.005, the sample should be re-centrifuged.
- Calculate the **chlorophyll a** concentration using the appropriate trichromatic equation (see Table 1).

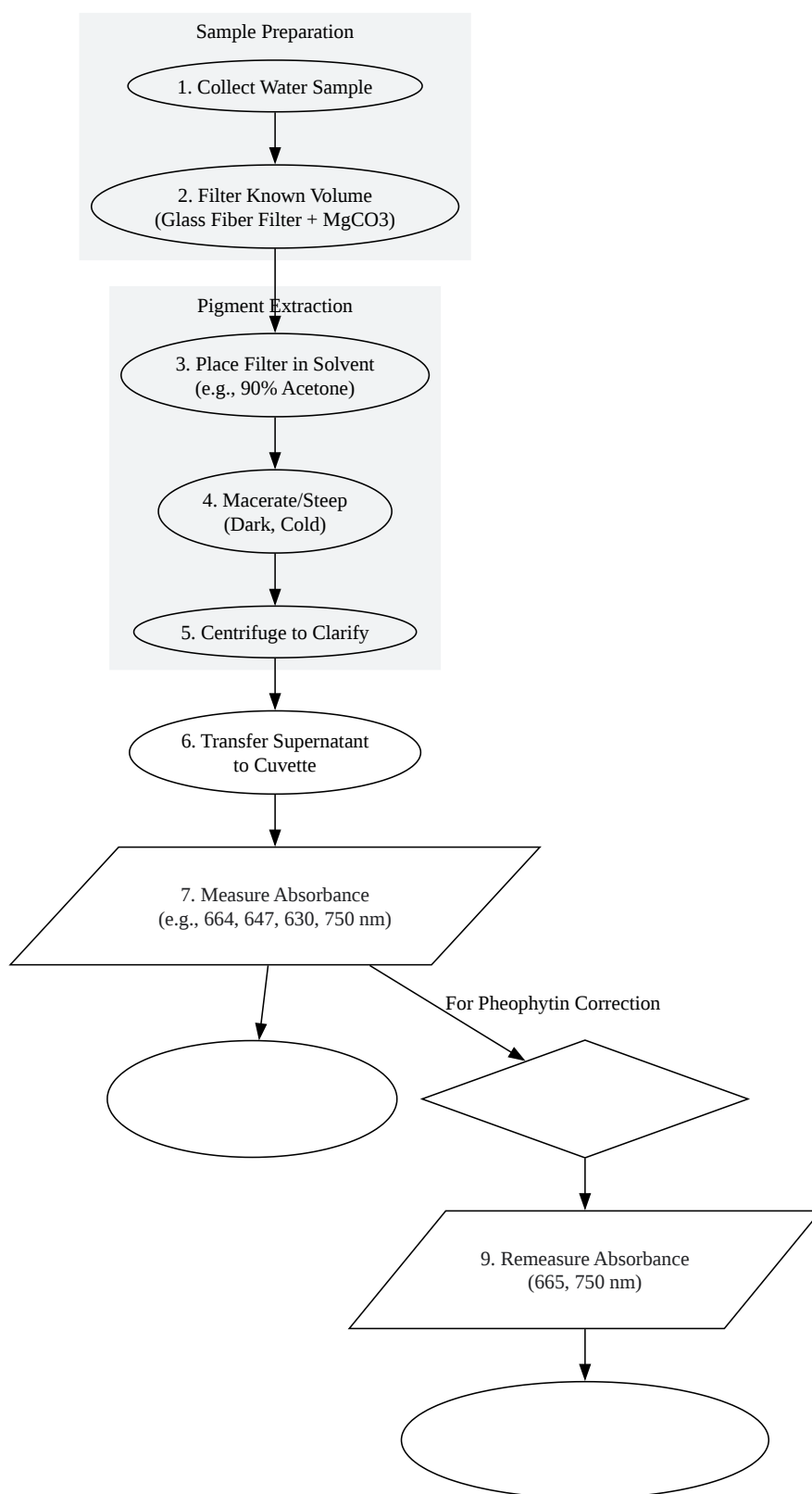
Protocol B: Monochromatic Method (Pheophytin-Corrected **Chlorophyll a**)

This method quantifies **chlorophyll a** and corrects for its primary degradation product, pheophytin a.

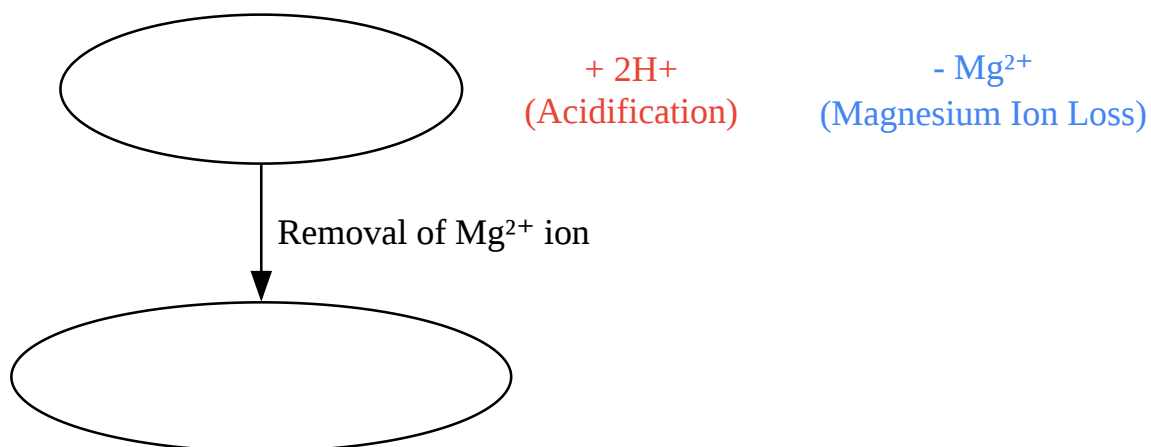
- Calibrate the spectrophotometer by blanking with 90% acetone at 750 nm and 665 nm.
- Transfer the clarified pigment extract to a cuvette and measure the absorbance at 750 nm (A750_before) and 665 nm (A665_before).
- Remove the cuvette from the spectrophotometer. Acidify the extract by adding 0.02 mL of 0.1 N HCl for every 1 mL of extract directly to the cuvette. Mix gently.
- Wait 90 seconds, but no longer than 2 minutes.
- Remeasure the absorbance at 750 nm (A750_after) and 665 nm (A665_after).
- Calculate the corrected **chlorophyll a** and pheophytin a concentrations using the appropriate monochromatic equations (see Table 1).

Data Presentation and Calculations

The concentration of **chlorophyll a** in the original water sample is calculated using the absorbance values and the specific equations for the chosen method and solvent.



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Table 1: Equations for Calculating **Chlorophyll a** Concentration

Method	Solvent	Equation for Chlorophyll a (µg/L)	Notes
Trichromatic (Uncorrected)	90% Acetone	$Ca = [11.85(A_{664}) - 1.54(A_{647}) - 0.08(A_{630})] * (V_{extract} / (V_{filtered} * L))$	Calculates Chl a (Ca), Chl b, and Chl c. Prone to overestimation if pheophytin is present.
Monochromatic (Corrected)	90% Acetone	$Ca = [26.7 * (A_{665b} - A_{665a})] * (V_{extract} / (V_{filtered} * L))$	Calculates pheophytin-corrected Chl a (Ca). Recommended for samples where degradation is likely.
Pheophytin a	90% Acetone	$Pheo\ a = [26.7 * (1.7 * A_{665a} - A_{665b})] * (V_{extract} / (V_{filtered} * L))$	Calculated from the monochromatic method.
Trichromatic	80% Acetone	$Ca\ (\mu g/mL) = 12.21(A_{663}) - 2.81(A_{646})$	Result is in µg/mL of extract; must be converted to µg/L of water.
Trichromatic	100% Methanol	$Ca\ (\mu g/mL) = 16.29(A_{peak\ Chla}) - 8.54(A_{peak\ Chla} - 13.2nm)$	Requires finding the peak absorbance for Chl a (~665 nm).

Variable Definitions:

- Ca: Concentration of **Chlorophyll a**.
- Pheo a: Concentration of Pheophytin a.

- $A\lambda$: Absorbance at wavelength λ , corrected for turbidity (i.e., $A\lambda = A\lambda_{\text{reading}} - A_{750_{\text{reading}}}$).
- A665b: Turbidity-corrected absorbance at 665 nm before acidification.
- A665a: Turbidity-corrected absorbance at 665 nm after acidification.
- Vextract: Total volume of the solvent extract (in mL).
- Vfiltered: Volume of the original water sample filtered (in L).
- L: Path length of the spectrophotometer cuvette (in cm).

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